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Cholecystokinin Precursor (24-32) (rat)

Cat. No.: B12404731
M. Wt: 956.1 g/mol
InChI Key: AIKMAJWJXJPJNB-HAMGYPHNSA-N
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Description

Overview of the Cholecystokinin (B1591339) System in Rats

The cholecystokinin (CCK) system in rats is a multifaceted signaling network that plays a pivotal role in both the gastrointestinal tract and the central nervous system. jnmjournal.orgnih.gov CCK is a peptide that functions as both a hormone and a neurotransmitter, regulating processes such as digestion, satiety, and anxiety. youtube.com In the digestive system, CCK is secreted by endocrine cells in the small intestine and stimulates the contraction of the gallbladder and the secretion of pancreatic enzymes, aiding in the digestion of fats and proteins. jnmjournal.orgyoutube.com

The biological actions of CCK are mediated through two distinct G-protein coupled receptors, the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R). jnmjournal.orgnih.gov These receptors exhibit different affinities for CCK and related peptides like gastrin. The CCK1 receptor, found predominantly in peripheral tissues like the intestine, has a much higher affinity for sulfated CCK compared to gastrin. jnmjournal.org In contrast, the CCK2 receptor, which is prevalent in the central nervous system, binds both CCK and gastrin with similarly high affinity. jnmjournal.org A complete CCK system, including the peptide and its receptors, has also been identified in rat white adipose tissue, suggesting a role in regulating adipose tissue biology. nih.gov

The production of active CCK peptides begins with a larger precursor protein known as preprocholecystokinin. nih.gov This precursor undergoes a series of post-translational modifications, including proteolytic cleavage, to generate various biologically active CCK fragments. nih.govnih.gov The processing of pro-CCK is tissue-specific, leading to different molecular forms of CCK in different locations; for instance, neurons primarily release smaller fragments like CCK-8, while endocrine cells contain a mix of larger forms. nih.gov This differential processing highlights that the regulation of active CCK peptide expression occurs significantly at the post-translational level. nih.gov

Identification and Nomenclature of Cholecystokinin Precursor (24-32) (rat)

Cholecystokinin Precursor (24-32) is a specific nonapeptide fragment derived from the full-length rat cholecystokinin precursor protein. medchemexpress.com Its existence is a direct result of the proteolytic processing that the precursor undergoes to yield various functional peptides.

This particular fragment is identified by its specific amino acid sequence and chemical properties. It is also known by several synonyms, reflecting its origin and structure.

Table 1: Identification and Nomenclature of Cholecystokinin Precursor (24-32) (rat)

Property Detail Reference
Common Name Cholecystokinin Precursor (24-32) (rat) medchemexpress.com
Synonyms Prepro CCK Fragment V-9-M; L-Methionine, L-valyl-L-prolyl-L-valyl-L-α-glutamyl-L-alanyl-L-valyl-L-α-aspartyl-L-prolyl- echemi.com

| CAS Number | 99291-20-0 | biosynth.com |

The chemical and physical characteristics of this peptide fragment have been precisely determined.

Table 2: Chemical Properties of Cholecystokinin Precursor (24-32) (rat)

Property Detail Reference
Amino Acid Sequence (Three-Letter Code) Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met elabscience.com
Amino Acid Sequence (One-Letter Code) VPVEAVDPM elabscience.com
Molecular Formula C42H69N9O14S biosynth.comelabscience.com

| Molecular Weight | ~956.12 g/mol | biosynth.comelabscience.com |

Significance of Precursor Fragments in Neuropeptide and Hormone Biology

The generation of fragments from larger precursor proteins is a fundamental and widespread mechanism in the biology of neuropeptides and peptide hormones. nih.govoup.com These precursors, often called propeptides or prohormones, are inactive molecules that require extensive post-translational processing to release the mature, biologically active peptides. nih.govnih.gov This biosynthetic pathway is a critical control point for regulating cell-to-cell communication in both the nervous and endocrine systems. nih.gov

A key feature of this system is that a single precursor molecule can be the source of multiple, distinct peptide fragments, each potentially having its own unique biological function. nih.gov Furthermore, the way a precursor is processed can vary significantly between different tissues or under different physiological conditions. nih.gov For example, the processing of pro-opiomelanocortin (POMC) yields over ten different peptides, with the specific products differing between the anterior and intermediate lobes of the pituitary gland. nih.gov Similarly, in rats, the processing of procholecystokinin is developmentally regulated and varies between different brain regions, indicating that the generation of active CCK peptides is precisely controlled. nih.gov

This strategy of creating diversity from a single gene product provides a sophisticated layer of regulation. It allows for a nuanced and context-dependent deployment of signaling molecules, enabling complex physiological processes like energy homeostasis, pain modulation, and reproductive function to be finely tuned. nih.govoup.com The study of these precursor fragments is essential for a complete understanding of neuropeptide and hormone function and for developing potential therapeutic strategies that target these signaling pathways. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H69N9O14S B12404731 Cholecystokinin Precursor (24-32) (rat)

Properties

Molecular Formula

C42H69N9O14S

Molecular Weight

956.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C42H69N9O14S/c1-20(2)31(43)41(63)51-17-10-12-28(51)37(59)49-33(22(5)6)38(60)45-24(13-14-29(52)53)35(57)44-23(7)34(56)48-32(21(3)4)39(61)47-26(19-30(54)55)40(62)50-16-9-11-27(50)36(58)46-25(42(64)65)15-18-66-8/h20-28,31-33H,9-19,43H2,1-8H3,(H,44,57)(H,45,60)(H,46,58)(H,47,61)(H,48,56)(H,49,59)(H,52,53)(H,54,55)(H,64,65)/t23-,24-,25-,26-,27-,28-,31-,32-,33-/m0/s1

InChI Key

AIKMAJWJXJPJNB-HAMGYPHNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)O)N

Origin of Product

United States

Molecular Biology and Biosynthesis of Cholecystokinin Precursor 24 32 in Rat Models

Gene Expression and Transcriptional Regulation of Preprocholecystokinin in Rats

The synthesis of all cholecystokinin (B1591339) peptides begins with the transcription of the Cck gene into preprocholecystokinin (prepro-CCK) mRNA. In rats, the Cck gene contains elements that control its expression, including a "TATA" box-like sequence, which is a key promoter region for initiating transcription. pnas.org The mRNA transcript produced from the rat Cck gene is approximately 750 nucleotides in length. pnas.org Studies have shown that this mRNA is identical in size in the rat brain, intestine, and in medullary thyroid carcinomas that express high levels of CCK. pnas.org

The regulation of Cck gene expression is complex and responsive to various physiological stimuli. In the rat intestine, for instance, dietary components can significantly influence the rate of Cck gene transcription. The administration of soybean trypsin inhibitor, which stimulates CCK secretion, leads to a two- to three-fold increase in the transcriptional activity of the Cck gene. researchgate.net This indicates a direct link between the demand for CCK and the upregulation of its gene expression.

Furthermore, intracellular signaling pathways play a crucial role in modulating Cck gene expression. Studies using rat cell lines have identified specific DNA sequences within the Cck gene's 5'-flanking region that are responsive to cyclic AMP (cAMP) and phorbol (B1677699) esters like TPA. medchemexpress.com This suggests that signaling cascades involving protein kinase A and protein kinase C can regulate the transcription of the Cck gene. medchemexpress.com However, the secretion of CCK is not always directly coupled with its gene expression. For example, the neuropeptide bombesin (B8815690) can stimulate CCK release in rats without altering the intestinal CCK mRNA levels, indicating distinct regulatory mechanisms for synthesis and secretion. nih.gov

Post-Translational Processing of Procholecystokinin to Yield Cholecystokinin Precursor (24-32)

Following its translation from mRNA, the prepro-CCK polypeptide undergoes a series of modifications, collectively known as post-translational processing, within the secretory pathway of the cell. This intricate process is essential for generating the biologically active forms of CCK and its various precursor fragments.

Role of Prohormone Convertases (e.g., PC1, PC2, PC5, PC7) in Rat Pro-CCK Cleavage

Central to the processing of pro-CCK are the prohormone convertases (PCs), a family of subtilisin-like endoproteases that cleave precursor proteins at specific sites, typically after single or paired basic amino acid residues. medchemexpress.comnih.gov In the rat brain, several PCs, including PC1 (also known as PC3), PC2, PC5, and PC7, are co-localized with CCK, suggesting their involvement in its processing. medchemexpress.comresearchgate.net

The distribution and activity of these convertases are tissue-specific, leading to different processing outcomes in various regions. nih.gov For instance, in the rat brain, PC2 is abundantly and widely co-localized with CCK and is crucial for the production of CCK-8, the predominant form in the central nervous system. medchemexpress.com PC1 and PC5 are also significantly co-localized with CCK in areas like the cerebral cortex and hippocampus and may play a role in CCK processing, potentially compensating for the absence of other convertases. medchemexpress.com More recent findings have also implicated PC7 in the normal production of CCK in specific brain regions. researchgate.net The differential expression of these enzymes likely contributes to the diverse array of CCK peptides found in different tissues. nih.gov

Enzymatic Pathways and Cleavage Sites Leading to Cholecystokinin Precursor (24-32) Generation

Pro-CCK contains several potential cleavage sites consisting of single or paired basic amino acids (arginine and lysine). pnas.org The generation of major CCK forms, such as CCK-58, CCK-33, CCK-22, and CCK-8, occurs through cleavage at these sites. researchgate.netresearchgate.net For example, cleavage after specific arginine residues is predicted to produce CCK-8 and CCK-12. pnas.org

A proposed model for pro-CCK processing suggests a branched pathway where different CCK forms are generated independently. researchgate.netresearchgate.net For instance, evidence suggests that CCK-8 is likely derived from the cleavage of CCK-33 and not from the larger CCK-22 form. researchgate.net The specific fragment, Cholecystokinin Precursor (24-32), represents a portion of the larger pro-CCK molecule. Its liberation would necessitate precise cleavages by prohormone convertases at flanking basic amino acid residues.

Pro-CCK FormPotential Cleavage Site(s)Primary Processing Enzyme(s) (Putative)
CCK-58Arg/AlaPC1/3, PC2, PC5
CCK-33Arg/LysPC1/3, PC2
CCK-22Lys/AsnPC2, PC5
CCK-8Arg/AspPC1/3

Influence of Glycine-Extended Peptides as Intermediates in Rat CCK Maturation

An important step in the maturation of many bioactive CCK peptides is the C-terminal α-amidation, a reaction that is crucial for their biological activity. This amidation is preceded by the presence of a glycine (B1666218) residue at the C-terminus of the peptide intermediate. These glycine-extended peptides are direct precursors to the final amidated products. researchgate.netbiodeep.cn

In the rat duodenum, substantial amounts of glycine-extended CCK have been detected. researchgate.net The presence of these intermediates highlights a key step in the processing pathway. The conversion of glycine-extended forms to their amidated counterparts is catalyzed by the enzyme peptidyl-glycine α-amidating monooxygenase (PAM). The tissue-specific expression and activity of PAM can influence the ratio of glycine-extended to amidated CCK peptides. researchgate.net The existence of these intermediates underscores the stepwise and highly regulated nature of CCK biosynthesis.

Cellular and Subcellular Mechanisms of Cholecystokinin Precursor (24-32) Production in Rats

The biosynthesis of Cholecystokinin Precursor (24-32) and other CCK peptides is a compartmentalized process that occurs within the secretory pathway of neuroendocrine cells. In rats, CCK is synthesized in various locations, including endocrine I-cells of the small intestine and neurons in the brain. nih.govnih.gov

Following synthesis on ribosomes, the prepro-CCK polypeptide is translocated into the endoplasmic reticulum, where the signal peptide is cleaved off to form pro-CCK. Pro-CCK is then transported to the Golgi apparatus. Within the trans-Golgi network, pro-CCK is sorted into immature secretory granules. nih.gov

Tissue Specific Expression and Localization of Cholecystokinin Precursor 24 32 in Rats

Central Nervous System Distribution of Cholecystokinin (B1591339) Precursor (24-32) and its mRNA in Rat Brain

The rat brain is a primary site of cholecystokinin precursor expression, with concentrations of its derived peptides and corresponding messenger RNA (mRNA) varying significantly across different regions. cambridge.org The brain expresses the most CCK, and cerebral CCK neurons are more abundant than those of many other neuropeptides. cambridge.org

Subcortical structures also show significant expression. Neurons containing CCK mRNA are widespread in the olfactory bulb, claustrum, amygdala, and various subnuclei of the thalamus and hypothalamus. nih.gov The most densely labeled neurons are found in the endopiriform/piriform cortex, tenia tecta, and the ventral tegmental area. nih.gov Within the hypothalamus, CCK is highly concentrated in the median eminence and the ventromedial nucleus. nih.gov In contrast, regions like the pons, medulla, and especially the cerebellum contain negligible amounts of CCK or its mRNA. nih.govresearchgate.net

Table 1: Regional Distribution of Cholecystokinin (CCK) and its mRNA in the Adult Rat Brain

Brain RegionRelative Expression LevelReference
Cerebral Cortex (overall)Very High nih.gov
- Frontal CortexHighest researchgate.net
- Pyriform/Entorhinal/Cingulate CortexHigh nih.gov
Caudate NucleusHighest nih.gov
HippocampusHigh researchgate.netnih.gov
StriatumHigh researchgate.net
AmygdalaHigh nih.gov
Hypothalamus (Ventromedial Nucleus, Median Eminence)Substantial to High nih.gov
ThalamusPresent nih.gov
Ventral Tegmental AreaHigh (densely labeled) nih.gov
Pons-MedullaLow nih.gov
CerebellumNegligible nih.govresearchgate.net

CCK is synthesized in diverse neuronal populations in the rat brain, where it functions as a major neurotransmitter. cambridge.org A significant portion of CCK-expressing neurons are interneurons. In the cerebral cortex, the cell bodies (perikarya) of CCK-producing neurons are located in layers II through VI, with the highest density observed in layers II and III. cambridge.org Studies have identified CCK expression in both GABAergic inhibitory interneurons and glutamatergic excitatory (pyramidal) neurons. capes.gov.br For instance, in the primary auditory cortex, CCK is a known marker for a specific subpopulation of GABAergic interneurons. dovepress.com

Beyond the cortex, CCK is co-localized with dopamine (B1211576) in mesencephalic neurons that project to the limbic system. cambridge.org The ventromedial nucleus of the hypothalamus contains an abundance of CCK-expressing neurons that are critical for energy homeostasis. nih.gov The existence of CCK-synthesizing neurons has also been clearly identified in the paraventricular and supraoptic nuclei of the hypothalamus. nih.gov

Peripheral Organ Expression of Cholecystokinin Precursor (24-32) in Rat Tissues

The expression of the cholecystokinin precursor is not limited to the central nervous system; it is also found in a wide array of peripheral tissues, most notably the gastrointestinal tract.

The gastrointestinal (GI) tract is a well-established site of CCK synthesis. In the small intestine, CCK is produced by specialized enteroendocrine cells known as I-cells, which are located in the mucosa. cambridge.orgnih.gov These cells release CCK in response to nutrients in the gut lumen. manchester.ac.uk In addition to endocrine cells, CCK-producing neurons are found throughout the GI tract, including in the myenteric and submucosal plexuses and the circular muscle layers of the distal intestine and colon. cambridge.org CCK is also expressed in the colon throughout the life of a rat. umcutrecht.nl While the shorter form, CCK-8, is predominant in the brain, larger forms of the peptide are typically found in the intestine. wikipedia.org Furthermore, CCK has been identified in subsets of taste receptor cells within taste buds in the oral cavity of rats. nih.gov

Research has uncovered CCK precursor expression in several tissues outside of the brain and gut. umcutrecht.nlfrontiersin.org

Heart: Cardiomyocytes are capable of producing CCK, and its expression is notably higher in rat models of heart failure and myocardial hypertrophy. nih.govfrontiersin.org

Kidney: In rodent kidneys, CCK is expressed in both the cortex and medulla. frontiersin.org Specifically, it has been localized to distal tubular cells and glomeruli in the cortex, and to collecting ducts in the medulla. frontiersin.org

Lung: Expression of the CCK precursor has been reported in the lungs. nih.govumcutrecht.nl Studies have detected mRNA for CCK receptors in various lung cells, including bronchial and alveolar epithelial cells, pulmonary macrophages, and vascular endothelial cells, suggesting a local signaling system. capes.gov.br

Other Tissues: A broad range of other tissues also express the CCK gene. These include endocrine glands like the pituitary (corticotrophs and melanotrophs), thyroid C-cells, adrenal medullary cells, and pancreatic islets. nih.govfrontiersin.org Expression has also been noted in the testes and in immune cells, such as mononuclear cells in the blood of rats. frontiersin.org

Table 2: Peripheral Expression of Cholecystokinin (CCK) Precursor in Rat Tissues

Organ SystemTissue/Cell TypeReference
GastrointestinalSmall Intestine (Endocrine I-cells) cambridge.orgnih.gov
GastrointestinalColon cambridge.orgumcutrecht.nl
GastrointestinalEnteric Neurons (Myenteric & Submucosal Plexus) cambridge.org
GastrointestinalTaste Receptor Cells nih.gov
CardiovascularHeart (Cardiomyocytes) nih.govfrontiersin.org
RenalKidney (Distal Tubules, Glomeruli, Collecting Ducts) frontiersin.org
RespiratoryLung nih.govumcutrecht.nl
EndocrinePituitary, Thyroid (C-cells), Adrenals, Pancreatic Islets nih.govfrontiersin.org
ReproductiveTestes frontiersin.org
ImmuneMononuclear cells (Blood) frontiersin.org

Developmental Dynamics of Cholecystokinin Precursor (24-32) Expression in Rat Ontogeny

The expression of the cholecystokinin precursor and the processing into its final active forms are dynamically regulated during rat development. In the brain, CCK mRNA is barely detectable in the fetus but begins to increase after birth, reaching a plateau level between 20 and 30 days postnatally. researchgate.net However, studies on the precursor protein itself reveal a more complex regulatory story. ProCCK is present in significant amounts in the fetal cerebral cortex. nih.gov Its concentration remains constant until about three weeks after birth, after which it declines to undetectable levels in the adult brain. nih.gov

In stark contrast, the concentration of the fully processed, bioactive (a-carboxyamidated) CCK is very low in the fetal cortex and rises dramatically during postnatal development. nih.gov A particularly steep increase occurs between postnatal day 7 and day 21. nih.gov This indicates that the expression of bioactive CCK in the brain is largely regulated at the post-translational level, with the processing of the precursor, rather than the transcription of the gene, being the rate-limiting step during early development. nih.gov For example, CCK-positive cells first appear in the primary auditory cortex between postnatal day 9 and day 20. dovepress.com

A similar developmental pattern is observed in the periphery. In the rat colon, high concentrations of CCK mRNA and proCCK are found in the fetus. umcutrecht.nl At birth, the mRNA levels are undetectable but subsequently increase toward adulthood. umcutrecht.nl

Table 3: Developmental Changes in Cholecystokinin (Pro-CCK and Mature CCK) Expression in Rat Cortex

Developmental StagePro-CCK ConcentrationMature (Amidated) CCK ConcentrationCCK mRNA LevelReference
FetalSignificant/HighVery LowBarely Detectable researchgate.netnih.gov
Postnatal Day 7HighLow but increasingIncreasing nih.gov
Postnatal Day 21DecreasingSteeply Increasing / HighApproaching Plateau researchgate.netnih.gov
Adult (>30 days)UndetectableHigh / PlateauPlateau researchgate.netnih.gov

Table 4: Compound Names Mentioned

Compound Name
Cholecystokinin (CCK)
Cholecystokinin Precursor (24-32) (rat)
Preprocholecystokinin
Pro-cholecystokinin (proCCK)
CCK-8
Dopamine
Gastrin

Physiological Modulatory Roles of Cholecystokinin Precursor 24 32 in Rat Physiology

Neurobiological Functions in Rats

The precursor to cholecystokinin (B1591339), specifically the fragment spanning amino acids 24-32 in rats, is part of a larger protein that gives rise to the biologically active cholecystokinin (CCK) peptides. medchemexpress.com Research on the direct actions of the precursor fragment itself is limited, with the majority of studies focusing on the effects of the processed CCK peptides, such as CCK-8 and CCK-4. These peptides are recognized as the primary active forms in the nervous system. nih.gov Cholecystokinin is a significant brain-gut peptide that functions as a neurotransmitter and is expressed not only in the gastrointestinal tract but also in the brain, heart, lungs, and kidneys. medchemexpress.comglpbio.com The following sections detail the neurobiological roles of the CCK system in rat models, which are largely attributed to the actions of these processed peptides derived from the cholecystokinin precursor.

Modulation of Feeding Behavior and Satiety Pathways in Rat Models

The cholecystokinin system is a cornerstone in the physiological regulation of feeding and satiety in rats. Historically, CCK was the first gastrointestinal peptide identified to inhibit food intake in these animals. nih.gov It acts as a crucial short-term feedback signal from the gut to the brain, contributing significantly to the termination of meals, a process known as satiation. nih.govphysiology.org

When nutrients, particularly fats and proteins, enter the proximal small intestine, specialized I-cells release CCK. nih.govresearchgate.net This peripherally released CCK then acts on CCK-1 receptors (also known as CCKA receptors) located on the vagal afferent nerves, which transmit satiety signals to the hindbrain and other neural centers. nih.govphysiology.org Studies in rats with chronic gastric fistulas demonstrated that intraperitoneal injection of CCK could elicit the complete behavioral sequence of satiety, which includes cessation of eating, followed by grooming and exploration, and finally rest or sleep. nih.gov This finding supports the hypothesis that endogenous CCK is a key satiety signal. nih.gov

Different forms of CCK may have distinct effects on feeding patterns. While both CCK-8 and the larger CCK-58 form reduce meal size (an effect of satiation), CCK-58 has been shown to uniquely prolong the interval between meals (an effect of satiety). researchgate.net In contrast, the reduction in meal size prompted by CCK-8 leads to a compensatory shortening of the inter-meal interval. researchgate.net Research using Otsuka Long-Evans Tokushima Fatty (OLETF) rats, which lack functional CCK-1 receptors, further solidifies CCK's role. These rats exhibit hyperphagia and obesity, and are less sensitive to the feeding-inhibitory effects of nutrient infusions, highlighting the critical function of this pathway in energy balance. physiology.org

Interactive Table: Effects of CCK on Feeding Behavior in Rats

CCK Form Primary Effect on Feeding Mechanism Key Research Finding Reference
CCK (general) Induces satiety Acts as a gut-brain signal to terminate meals. Elicits the full behavioral sequence of satiety in sham-feeding rats. nih.gov
CCK-8 Increases satiation (reduces meal size) Acts on vagal afferent fibers via CCK-1 receptors. Reduces meal size but is compensated by an increased meal frequency. nih.govresearchgate.net
CCK-58 Increases both satiation and satiety Reduces meal size and prolongs the inter-meal interval. Uniquely increases the satiety ratio (inter-meal interval / preceding meal size). researchgate.net
Endogenous CCK Regulates meal size Released from intestinal I-cells in response to nutrients. Rats lacking CCK-1 receptors (OLETF rats) become hyperphagic and obese. physiology.org

Influence on Anxiety-Related Behaviors and Affective States in Rats

The CCK system, particularly through the CCK-2 receptor (also known as CCKB receptor), is deeply implicated in modulating anxiety and affective states in rats. nih.govnih.gov A significant body of evidence points to an anxiogenic, or anxiety-promoting, role for CCK in the rat brain. nih.gov For instance, the administration of CCK agonists like caerulein (B1668201) can induce anxiety-like behaviors in rats, observable in models such as the elevated plus-maze. nih.gov

The anxiogenic effects of CCK are strongly linked to pre-existing stress levels. The anti-exploratory action of caerulein was most potent in rats that were stressed by isolation and unfamiliar environments just before the experiment. nih.gov This effect was reversed by a CCK-2 receptor antagonist, L-365,260, confirming the receptor subtype's involvement. nih.gov Furthermore, research indicates that stress itself can alter the expression of neuropeptides derived from the cholecystokinin precursor in brain regions critical for emotional processing, such as the prefrontal cortex. sonar.ch Studies have found that social stress can lead to an upregulation of these neuropeptides, which is consistent with the role of CCK neurotransmission in the anxiogenic effects of stress. sonar.ch

Seasonal variations also appear to influence anxiety levels and the CCK system in rats. One study observed that rats exhibited lower exploratory activity (indicative of higher anxiety) in the summer compared to the winter. nih.gov This behavioral difference was correlated with an increased number of CCK receptors in the frontal cortex and hippocampus, suggesting that the sensitivity of the CCK system can fluctuate and contribute to changes in affective states. nih.gov

Role in Cognitive Processes, Memory, and Learning in Rats

Cholecystokinin is recognized as a significant neuromodulator involved in cognitive functions, including learning and memory, largely through its high concentration in brain regions essential for these processes, such as the hippocampus. nih.govnih.gov Both CCK-1 and CCK-2 receptors are abundant in the hippocampus, and CCK-8, the most prevalent form in the central nervous system, binds to both with high affinity. nih.gov

The CCKergic system's influence on cognition is complex. Some studies suggest that CCK can improve attention and memory processes. capes.gov.br However, direct administration of CCK-8 in healthy rats for 14 days did not produce a significant improvement in spatial learning and memory as tested by the Morris water maze, despite having neuroprotective and proliferative effects in the hippocampus (increasing new cell growth and reducing cell death). nih.gov This suggests that while CCK promotes cellular conditions conducive to learning, other factors may be necessary for these changes to translate into behavioral improvements in non-impaired animals. nih.gov

The interaction between different cognitive domains and appetite control highlights another facet of CCK's role. Cognitive processes like memory are crucial for satiety; for example, memory of a recent meal inhibits further eating. nih.gov The hippocampus, a key site for both memory and CCK action, is integral to this interplay. frontiersin.org The ability of CCK to act as a satiety signal is thus intertwined with the brain's cognitive processing of internal states and past experiences. physiology.orgfrontiersin.org

Interplay with Dopaminergic Systems in Rat Brain

A critical aspect of CCK's neurobiological function is its intricate interplay with the brain's dopaminergic systems, which are central to reward, motivation, and motor control. nih.gov In several brain regions, particularly the ventral striatum (including the nucleus accumbens), CCK is co-localized with dopamine (B1211576) in the same neurons and can be co-released. northwestern.edumdpi.com This co-localization allows CCK to act as a potent modulator of dopamine signaling. nih.gov

The interaction is receptor-dependent and can be complex. Generally, CCK-1 receptor stimulation tends to promote dopamine release, while CCK-2 receptor stimulation can decrease it. mdpi.com For example, intraventricular administration of CCK-octapeptide in rats led to a significant reduction in the number of dopamine D2 binding sites and decreased levels of dopamine metabolites in the striatum, indicating a modulatory, and in this case inhibitory, effect on dopamine turnover. nih.gov

This interplay has functional consequences for behavior. When microinjected into the posterior nucleus accumbens, CCK can modulate locomotion, attention, and reward, mimicking effects typically seen with dopamine agonists in that region. northwestern.edu In OLETF rats, which lack CCK-1 receptors, a dysfunctional dopamine signaling pathway is observed, which may contribute to their hyperphagia and heightened sensitivity to sucrose (B13894) rewards. mdpi.com This suggests that the balance of CCK receptor activity is crucial for regulating central dopaminergic systems that control food intake and reward-related behaviors. mdpi.com

Involvement in Pain Modulation and Nociception in Rats

The cholecystokinin system plays a significant, though often paradoxical, role in the modulation of pain and nociception in rats. While not a primary pain transmitter, CCK acts as a powerful modulator, often opposing the effects of opioid analgesics and facilitating pain transmission (a pro-nociceptive role). nih.govmdpi.com

CCK and its receptors are found in high concentrations in brain and spinal cord areas known to be important for pain modulation, such as the periaqueductal gray matter. nih.gov The pro-nociceptive effects of CCK are mainly mediated by the CCK-2 receptor. mdpi.com Studies have shown that CCK can reduce the analgesic effects of opioids like morphine. nih.govmdpi.com Conversely, blocking CCK-2 receptors with specific antagonists can enhance morphine-induced analgesia. mdpi.com This suggests that endogenous CCK acts as a natural brake on the opioid system.

Furthermore, the CCK system is implicated in the development of opioid tolerance. Rats repeatedly treated with morphine show increased brain concentrations of CCK, and administering a CCK antagonist along with morphine can prevent the development of tolerance. nih.gov This interaction is not limited to the opioid system; CCK also interacts with other neurotransmitter systems involved in pain, such as glutamate (B1630785). By facilitating the release of glutamate, CCK can promote hyperexcitability in neural pathways, likely increasing nociceptive pain. mdpi.com Recent findings also identify a role for specific spinal neurons that express both CCK and G protein-coupled estrogen receptor (GPR30) in modulating neuropathic pain. elifesciences.org

Interactive Table: CCK System's Role in Rat Pain Modulation

Component Function in Pain Pathway Interaction Key Research Finding Reference
CCK Peptides (e.g., CCK-8) Pro-nociceptive (pain-promoting) Antagonizes opioid analgesia. Reduces the analgesic effect of morphine when co-administered. nih.govmdpi.com
CCK-2 Receptor Mediates pro-nociceptive effects Activation facilitates pain transmission. Blockade with an antagonist enhances morphine analgesia. mdpi.com
Endogenous CCK System Contributes to opioid tolerance Upregulated during chronic morphine exposure. Antagonists can prevent the development of morphine tolerance. nih.gov
CCK & Glutamate Facilitates excitatory transmission Promotes glutamate release. Likely increases nociceptive pain through neuronal hyperexcitability. mdpi.com

Contribution to Social Behavior and Stress Responses in Rats

The CCK system is a key neurochemical mediator of behavioral responses to social encounters and environmental stressors in rats. sonar.ch Stress, particularly social stress, has been shown to significantly impact CCKergic neurotransmission. sonar.ch For example, in a model anticipating social defeat, rats show enhanced extracellular levels of CCK-like material in the cortex. northwestern.edu Furthermore, a broader analysis of neuropeptides following stress revealed that peptides cleaved from the cholecystokinin precursor were upregulated in the prefrontal cortex, a brain region that regulates emotional responses to stress. sonar.ch This upregulation is consistent with CCK's role in the anxiogenic and potentially depressogenic effects of social stress. sonar.ch

CCK's influence extends to specific social behaviors like juvenile rough-and-tumble play. Following prolonged play sessions, which can shift from positive to negative affective states, rats show altered CCK levels in various brain regions. northwestern.edu Notably, CCK levels were elevated in the posterior neocortex and midbrain but were reduced in the hypothalamus. northwestern.edu The increase in cortical CCK was positively correlated with the amount of time an animal spent being "pinned," a submissive posture in play-fighting, suggesting a link between CCK and the experience of social subordination or defeat. northwestern.edu These findings indicate that the CCK system is dynamically regulated in response to the nuances of social interaction and stress, contributing to the animal's subsequent affective state and behavioral adaptation. sonar.chnorthwestern.edu

Endocrine and Metabolic Interventions in Rats

The Cholecystokinin Precursor (24-32) and its active forms play a modulatory role in the function of the pancreatic islets of Langerhans in rats. frontiersin.orggencefebio.com Research indicates that this precursor promotes the synthesis and secretion of insulin (B600854) from pancreatic beta cells. gencefebio.com It also appears to protect islet function by stimulating the proliferation and inhibiting the apoptosis of beta cells. gencefebio.com

The interaction between CCK and glucose is crucial for its effect on islet hormone secretion. Studies using the CCK-8 fragment in isolated rat pancreatic islets have shown that CCK-8 enhances the insulinotropic effect of glucose, effectively lowering the glucose concentration required to stimulate insulin secretion. nih.gov In the presence of CCK, the dose-response curve for glucose on insulin secretion is shifted to the left. nih.gov

Simultaneously, CCK influences glucagon (B607659) secretion from alpha cells. While glucose alone inhibits glucagon release, the presence of CCK can reverse this inhibition, leading to an increase in glucagon secretion even at higher glucose concentrations. nih.gov The Cholecystokinin Precursor (24-32) is specifically noted to inhibit the release of glucagon. gencefebio.com Furthermore, CCK can enhance the glucose-stimulated release of somatostatin (B550006) from delta cells, which is involved in the inhibition of glucagon secretion. gencefebio.comnih.gov It is worth noting, however, that the potency of CCK peptides in releasing insulin and glucagon is generally considered to be less significant in rats compared to species like humans and pigs. frontiersin.org

Table 3: Effects of CCK Peptides on Rat Pancreatic Islet Hormones

Hormone Effect Glucose-Dependency Reference
Insulin Promotes synthesis and secretion; Sensitizes beta cells to glucose. Effect is potentiated by glucose. nih.gov gencefebio.comnih.gov
Glucagon Inhibits release (precursor 24-32); Reverses glucose-induced inhibition (CCK-8). Interacts with glucose signaling. nih.gov gencefebio.comnih.gov

| Somatostatin | Enhances glucose-stimulated release. | Effect is potentiated by glucose. nih.gov | gencefebio.comnih.gov |

Interactions with Other Regulatory Peptides (e.g., Ghrelin) in Rat Systems

Cholecystokinin (CCK) and ghrelin are two gastrointestinal hormones that exert opposing effects on energy homeostasis and feeding behavior in rats. nih.govphysiology.org Ghrelin, primarily produced in the stomach, acts as an orexigenic signal, promoting food intake, while CCK, released from the small intestine post-prandially, functions as an anorexigenic signal, inducing satiety. nih.govphysiology.org Their interaction is a key component of the short-term regulation of appetite, primarily mediated through the vagus nerve and influencing central neural pathways. nih.gov

Antagonistic Effects on Food Intake:

The primary interaction between CCK and ghrelin in rat systems is antagonistic, particularly in the control of feeding.

Ghrelin's Orexigenic Action is Blocked by CCK: In lean Long-Evans Tokushima Otsuka (LETO) rats, pre-administration of CCK effectively blocks the increase in food intake typically induced by ghrelin. nih.gov This demonstrates CCK's ability to override ghrelin's hunger signal.

CCK's Satiety Signal is Inhibited by Ghrelin: Conversely, the appetite-suppressing effect of CCK is blocked by the pre-administration of ghrelin in LETO rats. nih.gov

Role of the CCK-A Receptor: The importance of the CCK type A receptor (CCK-AR) in this interaction is highlighted in studies using Otsuka Long-Evans Tokushima Fatty (OLETF) rats, which lack a functional CCK-AR. In these rats, CCK administration does not reduce food intake, nor does it affect the food intake stimulated by ghrelin. nih.gov This confirms that CCK exerts its inhibitory effect on ghrelin's action via the CCK-AR. nih.gov

Table 1: Interactive Effects of Ghrelin and CCK on 2-Hour Food Intake in LETO and OLETF Rats
Rat StrainTreatmentObserved Effect on Food IntakeReference
LETO (Lean, functional CCK-AR)Ghrelin administrationIncreased nih.gov
LETO (Lean, functional CCK-AR)CCK administrationDecreased nih.gov
LETO (Lean, functional CCK-AR)CCK pre-administration, followed by GhrelinGhrelin-induced food intake is blocked nih.gov
LETO (Lean, functional CCK-AR)Ghrelin pre-administration, followed by CCKCCK-induced reduction in food intake is blocked nih.gov
OLETF (Obese, deficient CCK-AR)Ghrelin administrationIncreased nih.gov
OLETF (Obese, deficient CCK-AR)CCK administrationNo effect nih.gov
OLETF (Obese, deficient CCK-AR)CCK pre-administration, followed by GhrelinNo effect on ghrelin-induced food intake nih.gov

Vagal Afferent Pathway as a Key Site of Interaction:

The vagus nerve is a critical conduit for gut-brain signaling for both hormones, and evidence points to a direct interaction at the level of vagal afferent neurons.

Co-localization of Receptors: Immunohistochemical studies have demonstrated that the ghrelin receptor (GH secretagogue receptor, GHS-R) and the CCK-A receptor are co-localized in vagal afferent neurons in rats. nih.gov This anatomical proximity provides a cellular basis for their interaction.

Electrophysiological Evidence: In electrophysiological studies on rat gastric vagal afferents, ghrelin administration decreases the firing rate, while CCK increases it. nih.govnih.gov Crucially, once the vagal afferent discharges have been altered by one hormone, subsequent administration of the other has no additional effect. nih.gov This suggests that both hormones converge on the same vagal afferent pathways to transmit their signals to the brainstem, and that the pathway can be saturated by one signal, thereby occluding the other. nih.gov

Central Nervous System Interactions:

The peripheral signals from CCK and ghrelin are integrated within the central nervous system, particularly in the hypothalamus.

Hypothalamic Arcuate Nucleus: Ghrelin administration induces the expression of c-Fos, a marker of neuronal activation, in the arcuate nucleus of the hypothalamus. nih.gov Pre-administration of CCK attenuates this ghrelin-induced Fos expression, indicating that the peripheral antagonism between these hormones extends to the activation of central feeding circuits. nih.gov

Fasting-Induced Ghrelin Signaling: During fasting, elevated ghrelin levels are thought to contribute to the reduced sensitivity to CCK's satiety effects. nih.gov Ghrelin signaling can inhibit the activation of neurons in the caudal nucleus of the solitary tract (cNTS) by CCK, further demonstrating its ability to modulate CCK's central actions. nih.gov

Table 2: Summary of CCK and Ghrelin Interactions in Rat Physiological Systems
System/PathwayEffect of GhrelinEffect of CCKInteractive OutcomeReference
Food IntakeStimulates (Orexigenic)Inhibits (Anorexigenic)Mutually antagonistic; the effect of one can be blocked by the other. nih.gov
Gastric Vagal Afferent FiringDecreasesIncreasesHormones act on the same pathway; prior stimulation by one occludes the effect of the other. nih.gov
Hypothalamic Arcuate Nucleus Activation (c-Fos)Increases-CCK pre-administration attenuates ghrelin-induced activation. nih.gov
Gastric EmptyingStimulatesDelaysOpposing regulatory actions on gastric motility. physiology.org

Receptor Interactions and Signal Transduction Mechanisms of Cholecystokinin Precursor 24 32 in Rat Models

Cholecystokinin (B1591339) Receptor Subtypes (CCK1R and CCK2R) in Rat Tissues

Cholecystokinin peptides exert their effects by binding to two distinct G protein-coupled receptor (GPCR) subtypes: the cholecystokinin-1 receptor (CCK1R, formerly CCK-A) and the cholecystokinin-2 receptor (CCK2R, formerly CCK-B). nih.gov, wikipedia.org These receptors are approximately 50% homologous in their amino acid sequence in rats and are encoded by the Cckar and Cckbr genes, respectively. nih.gov, scholaris.ca

The two CCK receptor subtypes exhibit distinct but sometimes overlapping distribution patterns throughout the central and peripheral nervous systems and the gastrointestinal tract of the rat. researchgate.net, scholaris.ca

CCK1 Receptors (CCK1R): This subtype is predominantly expressed in the periphery, particularly within the gastrointestinal system. nih.gov, nih.gov High concentrations are found on rat pancreatic acinar cells, where they mediate enzyme secretion, and in the gallbladder. oup.com, researchgate.net Specific binding for CCK receptors, primarily CCK1R, has been identified in the rat pancreas. oup.com In the rat brain, CCK1R is present in lower concentrations compared to CCK2R but is localized to specific areas, including the nucleus tractus solitarius, area postrema, and the hypothalamus, where it is involved in satiety signaling. scholaris.ca, nih.gov

CCK2 Receptors (CCK2R): This is the most abundant CCK receptor subtype in the rat brain, with widespread distribution in the cerebral cortex, limbic structures like the hippocampus and amygdala, and the nucleus accumbens. nih.gov It is also found in the gastrointestinal tract, notably on gastric epithelial parietal cells. researchgate.net Studies using rat glioma C6 cells have also confirmed the expression of CCK2R. nih.gov

The following table summarizes the primary locations of CCK1R and CCK2R in rat tissues based on research findings.

Receptor SubtypePrimary Tissue Distribution in Rat Models
CCK1R Gastrointestinal Tract: Pancreas, Gallbladder, Pyloric Sphincter, Intestine researchgate.net, nih.gov, wikipedia.org
Central Nervous System: Hypothalamus (notably the dorsomedial nucleus), Nucleus Tractus Solitarius, Area Postrema scholaris.ca, nih.gov
CCK2R Central Nervous System: Cerebral Cortex, Hippocampus, Amygdala, Nucleus Accumbens nih.gov
Gastrointestinal Tract: Stomach (gastric parietal cells) researchgate.net, nih.gov

Direct binding studies of the unprocessed Cholecystokinin Precursor (24-32) fragment are not available, as research focuses on the biologically active, C-terminal peptides derived from it. The binding affinities of these processed forms, particularly sulfated CCK-8, are critical for understanding receptor activation.

The two receptor subtypes show marked differences in their ligand-binding preferences. nih.gov

CCK1R Affinity: The CCK1R exhibits a high affinity for sulfated CCK peptides. nih.gov For instance, sulfated CCK-8 binds with high affinity (Ki values in the nanomolar range) to rat pancreatic receptors. nih.gov Desulfation of the tyrosine residue in CCK-8 results in a significant (approximately 500-fold) reduction in binding affinity for the CCK1R. nih.gov Gastrin and smaller fragments like CCK-4 are very weak ligands for this receptor. nih.gov

CCK2R Affinity: In contrast, the CCK2R binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with similarly high affinity. nih.gov, nih.gov This receptor's binding is primarily dependent on the C-terminal tetrapeptide-amide sequence shared by both CCK and gastrin. nih.gov

The table below outlines the relative binding affinities of various CCK-related peptides to rat CCK receptors.

LigandReceptor TargetRelative Binding Affinity in Rat Models
Sulfated CCK-8CCK1R High (IC50 ≈ 1 nM) nih.gov
CCK2R High nih.gov
Non-sulfated CCK-8CCK1R Low (≈500-fold lower than sulfated form) nih.gov
CCK2R High nih.gov
GastrinCCK1R Very Low (≈1,000-10,000-fold lower than sulfated CCK-8) nih.gov
CCK2R High nih.gov

Intracellular Signaling Cascades Activated by Cholecystokinin Receptors in Rat Cells

Upon ligand binding, both CCK1R and CCK2R undergo conformational changes that trigger a complex network of intracellular signaling pathways, leading to diverse physiological responses in rat cells. researchgate.net

CCK receptors are classic GPCRs that couple to various heterotrimeric G proteins to initiate signaling. capes.gov.br

Gq/11 Pathway: The most well-characterized pathway for both CCK1R and CCK2R involves coupling to G proteins of the Gq family (Gq and G11). capes.gov.br, nih.gov In rat pancreatic acinar cells, CCK binding to CCK1R activates Gq, which in turn stimulates phospholipase C (PLC). nih.gov, capes.gov.br PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov, capes.gov.br

Other G Protein Coupling: Beyond the canonical Gq pathway, CCK receptors in rat models can couple to other G proteins. The CCK1R can also signal through Gs (leading to cAMP production), Gi (which can inhibit adenylyl cyclase), and G13. nih.gov, nih.gov The coupling of CCK1R to G13 is particularly important for the activation of the small GTPase RhoA. nih.gov, nih.gov The CCK2R has also been shown to function through Gq and Gi signaling. nih.gov

The initial signals generated by G protein activation are propagated through cascades of protein phosphorylation, primarily involving PKC and the mitogen-activated protein kinase (MAPK) family.

Protein Kinase C (PKC) Activation: As a direct consequence of Gq-PLC activation, the generation of DAG leads to the recruitment and activation of PKC isoforms at the cell membrane. nih.gov, researchgate.net Activated PKC can then phosphorylate a wide array of downstream target proteins.

MAPK Cascades: In rat pancreatic acinar cells, CCK receptor activation stimulates all three major MAPK signaling cascades. nih.gov, capes.gov.br

ERK Pathway: The extracellular signal-regulated kinase (ERK) cascade is typically activated by CCK through a PKC-dependent mechanism, which involves the activation of the kinase Raf, followed by MEK, and finally ERK. nih.gov, capes.gov.br

JNK and p38 MAPK Pathways: The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are also activated by CCK, although the mechanism for JNK activation appears distinct and requires higher concentrations of CCK. nih.gov, capes.gov.br The p38 MAPK pathway plays a role in regulating the actin cytoskeleton. capes.gov.br Both ERK and JNK pathways are thought to be involved in the regulation of gene expression. nih.gov, capes.gov.br

The signaling cascades initiated by CCK receptor activation ultimately converge on effector proteins that can modulate cellular functions, including gene transcription.

MAPK and Gene Expression: Activated ERKs and JNKs can translocate to the nucleus where they phosphorylate and activate transcription factors, thereby modulating the expression of specific genes. nih.gov, mdpi.com

RhoA Pathway: In rat models, CCK has been shown to activate the small GTP-binding protein RhoA. nih.gov This activation is mediated specifically through the coupling of the CCK1R to the Gα13 subunit. nih.gov Once activated, RhoA participates in critical cellular processes, including the reorganization of the actin cytoskeleton. nih.gov While RhoA is primarily known for its effects on the cytoskeleton, its signaling can also influence gene transcription. nih.gov

Signaling ComponentActivating Receptor (in Rat Models)Key Downstream Effects
Gq Protein CCK1R & CCK2RActivation of Phospholipase C (PLC), leading to IP3 and DAG production capes.gov.br
Protein Kinase C (PKC) CCK1R & CCK2RPhosphorylation of target proteins; activation of the ERK/MAPK pathway nih.gov, nih.gov
MAP Kinases (ERK, JNK, p38) CCK1R & CCK2RRegulation of gene expression, cell growth, and cytoskeletal organization nih.gov, capes.gov.br
G13 Protein CCK1RActivation of RhoA nih.gov, nih.gov
RhoA CCK1RReorganization of the actin cytoskeleton nih.gov

Functional Synergy and Differential Roles of CCK1R and CCK2R in Rat Neurodevelopment and Physiology

The cholecystokinin (CCK) system, including its precursor molecules and receptors, plays a pivotal role in the intricate processes of neurodevelopment and physiological regulation in rats. The two primary receptors mediating the effects of CCK peptides are the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R). These receptors, while structurally related, exhibit distinct distributions and functional roles, yet also demonstrate a remarkable capacity for functional synergy, particularly during the critical period of brain development. The Cholecystokinin Precursor (24-32) serves as a foundational component, giving rise to active CCK peptides that interact with these receptors.

During neurodevelopment, the expression of the CCK gene is subject to significant regulation. While the gene is expressed and its precursor protein, proCCK, is present in the fetal rat brain, the post-translational processing to mature, bioactive CCK peptides is attenuated until after birth. sci-hub.box This suggests that the availability of active ligands for CCK1R and CCK2R is tightly controlled during brain maturation. Studies have shown that CCK mRNA levels are barely detectable in the fetal brain, with a significant increase postnatally, reaching a plateau after 2-30 days. core.ac.uk This timeline of expression points to a crucial role for the CCK system in the differentiation and maturation of neurons. core.ac.uk

A study using compound homozygous mutant mice lacking both CCK1R and CCK2R revealed their additive and functionally synergistic effects in brain development. nih.gov The absence of both receptors leads to significant neurodevelopmental abnormalities, including defects in the formation of the cortical midline and corpus callosum, as well as issues with cortical interneuron migration. nih.gov This indicates that while the individual receptors have distinct roles, their combined action is essential for the proper wiring of the mammalian brain. The expression of these receptors is dynamic and largely reciprocal in the embryonic and postnatal brain, further supporting the concept of a coordinated and synergistic function during development. nih.gov

In terms of their differential roles, CCK1R and CCK2R are distinguished by their ligand binding affinities and anatomical distribution. The CCK1R binds the sulfated form of CCK with high affinity and is traditionally considered the "peripheral" receptor due to its abundance in the gastrointestinal system, where it regulates functions like gallbladder contraction and pancreatic secretion. nih.govnih.govnih.gov In contrast, the CCK2R, which binds both sulfated and non-sulfated CCK peptides as well as gastrin with similar high affinity, is the predominant subtype in the central nervous system. nih.govnih.gov

The physiological functions mediated by these receptors in adult rats are diverse. CCK1R activation is strongly linked to satiety and the control of food intake. nih.gov It also plays a role in modulating certain neuronal pathways. Conversely, CCK2R is implicated in a wider range of central nervous system processes, including anxiety, memory, and synaptic plasticity. nih.govnih.govnih.gov For instance, CCK2R antagonism has been shown to decrease corticostriatal transmission and alter synaptic plasticity in the rat brain. nih.govnih.gov

The concept of functional compensation between the two receptors has also been observed. In rats lacking the CCK1R gene, there is evidence of compensatory upregulation of CCK2R expression in specific brain regions. nih.gov This suggests a level of plasticity within the CCK system, where one receptor can partially take over the functions of the other to maintain physiological homeostasis.

The following interactive tables summarize the key differential roles and evidence of functional synergy of CCK1R and CCK2R in rat models.

Table 1: Differential Roles of CCK1R and CCK2R in Rat Physiology

FeatureCCK1RCCK2R
Primary Location Peripheral tissues (e.g., pancreas, gallbladder), limited brain expressionCentral nervous system (predominant), stomach
Ligand Selectivity High affinity for sulfated CCKHigh affinity for sulfated and non-sulfated CCK, and gastrin
Key Physiological Roles Satiety, pancreatic secretion, gallbladder contractionAnxiety, memory, synaptic transmission, gastric acid secretion

Table 2: Evidence for Functional Synergy in Rat Neurodevelopment

Developmental ProcessObservation in Dual Receptor Knockout ModelsImplication
Cortical Midline Formation Defective formationEssential synergistic role for proper brain structure
Corpus Callosum Development Agenesis (absence)Coordinated function is critical for inter-hemispheric connections
Cortical Interneuron Migration Abnormal migration patternsBoth receptors are necessary for correct neuronal positioning

Regulation of Cholecystokinin Precursor 24 32 Activity in Rats

Nutritional and Hormonal Control of Cholecystokinin (B1591339) Precursor Gene Expression in Rats

The expression of the cholecystokinin gene in the endocrine I-cells of the rat small intestine is dynamically regulated by both dietary components and hormonal signals. This ensures that the production of CCK is tightly coupled with the nutritional state of the animal.

Ingestion of food, particularly meals rich in proteins and fats, is a primary stimulus for CCK gene expression and secretion. nih.govfrontiersin.org Studies in rats have demonstrated that specific dietary substances can significantly increase the transcription rate of the CCK gene. For instance, the administration of soybean trypsin inhibitor, which mimics the effects of dietary protein by preventing the breakdown of CCK-releasing factors, leads to a marked increase in intestinal CCK mRNA levels. nih.gov Research showed that after 12 and 24 hours of treatment with a trypsin inhibitor, CCK mRNA levels increased three- and fourfold, respectively, an effect attributed to a direct increase in CCK gene transcription. nih.gov

Regulator Source/Stimulus Effect on Rat CCK Gene Expression/mRNA Levels Reference
Dietary Protein/Fat Ingestion of foodIncreases CCK gene transcription and mRNA levels. nih.govnih.gov
Soybean Trypsin Inhibitor Experimental (mimics dietary protein)3- to 4-fold increase in CCK mRNA levels. nih.gov
Somatostatin (B550006) Paracrine signalingDecreases intestinal CCK mRNA levels. nih.gov
Bombesin (B8815690) NeuropeptideNo change in intestinal CCK mRNA levels. nih.gov
cAMP Intracellular signalingActivates transcription from the CCK promoter. purdue.edu

Feedback Mechanisms Influencing Cholecystokinin Precursor (24-32) Processing and Release in Rats

The activity of the CCK system is controlled by elegant feedback mechanisms that regulate both the processing of the pro-cholecystokinin precursor and the release of the final active peptides. These mechanisms ensure that CCK's physiological effects, such as satiety and stimulation of digestion, are appropriately timed and scaled.

Post-translational processing of pro-cholecystokinin is a critical step that determines which bioactive forms of CCK are produced. This process involves a series of enzymatic cleavages by prohormone convertases (PCs). researchgate.net Studies in rat insulinoma cell lines have shown that different PCs are responsible for generating specific CCK isoforms. researchgate.net For example, PC1 is primarily involved in producing the smaller form, CCK-8, while PC2 and PC5 may be more involved in generating larger forms like CCK-22. researchgate.net The expression and activity of these enzymes can be regulated, providing a mechanism to control the specific CCK products released. For instance, a compensatory increase in PC2 expression was observed in cells where PC5 was lost, suggesting a feedback system at the level of precursor processing. researchgate.net

The release of CCK is subject to negative feedback from both the peptide itself and other hormonal signals. CCK released in response to a meal activates CCK-1 receptors on vagal afferent nerves, which helps to terminate feeding. stanford.edu This satiety signal is a classic negative feedback loop that reduces further food intake and, consequently, the stimulus for more CCK release. stanford.edu Additionally, CCK slows gastric emptying, which serves as another feedback mechanism to titrate the delivery of nutrients into the small intestine, thereby modulating the signal for its own secretion. frontiersin.orgmdpi.com Hormones like somatostatin directly inhibit the release of CCK from intestinal cells in response to dietary stimulation, acting as a potent off-switch. nih.gov

Mechanism Description Effect on CCK System Reference
Prohormone Convertase (PC) Activity Differential expression and activity of enzymes like PC1 and PC2 in processing pro-cholecystokinin.Determines the ratio of different bioactive CCK forms (e.g., CCK-8 vs. CCK-22) produced and released. researchgate.net
Vagal Afferent Activation CCK activates CCK-1 receptors on vagal nerves.Induces satiety, leading to meal termination and removal of the stimulus for CCK release (negative feedback). stanford.edu
Inhibition of Gastric Emptying CCK slows the rate at which stomach contents enter the duodenum.Reduces the rate of nutrient delivery, thus modulating the primary stimulus for CCK secretion (negative feedback). frontiersin.orgmdpi.com
Somatostatin Inhibition Somatostatin acts on intestinal I-cells.Directly inhibits the release of CCK in response to dietary stimuli. nih.gov

Methodological Approaches in Cholecystokinin Precursor 24 32 Rat Research

Molecular Biology Techniques for Studying Gene and Protein Expression in Rat Tissues

Molecular biology tools are essential for examining the central dogma as it applies to the cholecystokinin (B1591339) precursor—from gene transcription to the final protein product. These techniques enable both the quantification of gene expression and the visualization of the resulting protein within various rat tissues.

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a primary method for measuring the amount of cholecystokinin (CCK) messenger RNA (mRNA) in rat tissues. This highly sensitive technique allows for the precise quantification of gene expression levels, providing insights into how different physiological conditions or experimental treatments affect CCK synthesis. nih.gov

In practice, total RNA is extracted from rat tissues of interest, such as the upper small intestine or brain regions. researchgate.net This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. The reaction uses specific primers designed to amplify a unique sequence of the rat CCK gene. The amplification process is monitored in real-time using fluorescent dyes like SYBR Green, which binds to double-stranded DNA. nih.gov The cycle at which fluorescence crosses a certain threshold (the threshold cycle or CT) is inversely proportional to the initial amount of CCK mRNA in the sample. nih.gov

Research has utilized qPCR to demonstrate changes in CCK mRNA expression in the rat upper small intestine under different dietary conditions. researchgate.net For instance, studies have shown that feeding can induce significant increases in CCK mRNA levels, and statistical methods like three-way ANOVA are employed to analyze the data and determine the significance of these changes. researchgate.net The accuracy of such quantification relies on the linear relationship between the threshold cycle and the logarithm of the cDNA concentration, which is validated using standard curves. nih.gov

Table 1: Example of qPCR Application in Rat CCK Research

Parameter Description Finding Source
Tissue Studied Upper small intestine of female rats CCK mRNA expression was analyzed before and after meals. researchgate.net
Technique Quantitative real-time PCR To quantify the relative levels of CCK mRNA transcripts. nih.gov
Key Finding Diet-induced changes A diet containing daidzein (B1669772) significantly increased CCK mRNA levels both before and after feeding compared to a control diet. researchgate.net
Analysis Three-way ANOVA Used to determine the statistical significance of the effects of diet, feeding session, and timing. researchgate.net

To study the cholecystokinin precursor protein itself, researchers employ techniques like Western Blotting and Immunohistochemistry (IHC). These antibody-based methods allow for the detection and localization of the protein in rat tissues.

Western Blot (WB): This technique is used to separate and identify specific proteins from a tissue homogenate. Proteins are extracted from tissues, separated by size using gel electrophoresis, and then transferred to a membrane. The membrane is incubated with a primary antibody that specifically binds to the CCK precursor protein. thermofisher.com Following this, a secondary antibody, which is linked to an enzyme or fluorescent tag, is used to detect the primary antibody. nih.gov This process allows researchers to confirm the presence and relative abundance of the CCK precursor in a given tissue sample. nih.govmybiosource.com

Immunohistochemistry (IHC): IHC is a powerful technique used to visualize the specific location of the CCK precursor protein within tissue sections. nih.gov Thin slices of rat tissue, such as the pancreas or intestine, are prepared and incubated with a primary antibody against the CCK precursor. thermofisher.comnih.gov A labeled secondary antibody then binds to the primary antibody, and a chromogenic or fluorescent substrate is used to create a visible signal at the site of the antigen-antibody reaction. thermofisher.com This method has been instrumental in identifying the specific cell populations that produce CCK, such as the endocrine cells in the small intestine. nih.gov Studies using antibodies directed against the C-terminus of procholecystokinin have successfully revealed the distribution of these CCK-producing cells in the rat gut and tracked their increase during postnatal development. nih.gov

Table 2: Antibodies and Applications in Rat CCK Precursor Research

Application Target Antibody Type Tissue Example Finding Source(s)
Immunohistochemistry (IHC) C-terminus of procholecystokinin Polyclonal Rat small intestine Identified a specific population of CCK-producing cells. nih.gov
Western Blot (WB) & IHC Rat CCK protein (Met1-Ser115) Monoclonal (C7) Rat pancreas Confirmed protein presence and localization in pancreatic tissue. thermofisher.com
Western Blot (WB) & IHC CCK2 Receptor Anti-peptide Rat brain Visualized the widespread distribution of the CCK receptor. nih.gov

Biochemical and Pharmacological Assays for Cholecystokinin Precursor (24-32) Activity in Rats

To understand the functional aspects of CCK, researchers use a variety of biochemical and pharmacological assays. These assays measure the biological effects of the peptide, its interaction with its receptors, and the mechanisms of its secretion.

Immortalized cell lines serve as valuable in vitro models for studying the processing and secretion of pro-CCK. researchgate.net Two particularly important cell lines are the rat insulinoma-derived RIN5F cells and the murine intestinal tumor-derived STC-1 cells. researchgate.net

STC-1 Cells: These cells are derived from a murine intestinal endocrine tumor and are widely used as a model for CCK-producing intestinal I-cells. qub.ac.uknih.gov STC-1 cells express the CCK gene and secrete various forms of the hormone, including CCK-8 and CCK-22. researchgate.netqub.ac.uk They are routinely used in screening platforms to identify compounds that modulate the secretion of gastrointestinal hormones. qub.ac.uk For example, studies have used STC-1 cells to show that compounds like maleic and succinic acid can stimulate CCK release. nih.gov However, it is noted that the STC-1 cell line is heterogeneous, which can lead to inter-experimental variability. qub.ac.uk

RIN5F Cells: These cells, originating from a rat insulinoma, also express CCK mRNA and process pro-CCK, primarily to amidated CCK-8 and CCK-22. researchgate.net Both RIN5F and STC-1 cells represent models of pro-CCK processing in the gut and allow for the investigation of mechanisms underlying tissue-specific hormone processing. researchgate.net

Receptor binding assays are used to characterize the interaction between CCK and its receptors in rat tissues. These assays typically use a radiolabeled form of a CCK peptide to quantify binding to membrane preparations from specific tissues, such as the cerebral cortex. nih.gov

The general procedure involves incubating a particulate membrane fraction from the rat tissue with a radiolabeled CCK ligand (e.g., ¹²⁵I-labeled CCK-8). nih.gov The amount of ligand bound to the receptors is then measured after separating the membrane-bound ligand from the free, unbound ligand, often by filtration. nih.govmerckmillipore.com These assays can determine key properties of the receptor-ligand interaction:

Kinetics: By measuring binding over time, the rate of association and dissociation can be determined. Binding is typically rapid and temperature-dependent. nih.gov

Saturability: Increasing concentrations of the radiolabeled ligand should result in saturation of the binding sites, indicating a finite number of receptors. nih.gov

Specificity: The specificity of binding is confirmed through competition assays. In these experiments, the ability of unlabeled CCK peptides and other related or unrelated compounds to displace the radiolabeled ligand is measured. For instance, in rat cerebral cortex membranes, CCK-8 is a potent displacer, followed by CCK-33, while structurally unrelated peptides like secretin show no displacement, confirming the specificity of the binding site. nih.gov

Table 3: Characteristics of CCK Binding in Rat Cerebral Cortex Membranes

Parameter Method Observation Significance Source
Time Course Incubation at 24°C Half-maximal binding reached in 30 min; full binding at 120 min. Shows the interaction is time-dependent and reaches equilibrium. nih.gov
Reversibility Addition of excess unlabeled CCK-8 Caused a prompt and rapid decline in radioligand bound. Demonstrates that the ligand-receptor interaction is not permanent. nih.gov
Specificity Competitive displacement CCK-8 > CCK-33 > gastrin. Secretin had no effect. Confirms that the binding site is specific for CCK and related peptides. nih.gov

Functional bioassays measure the physiological response of a tissue to CCK, thereby quantifying the peptide's biological activity. A classic and widely used bioassay for CCK involves isolated pancreatic acini from rats. nih.gov Pancreatic acinar cells are responsible for producing and secreting digestive enzymes, a process stimulated by CCK.

In this bioassay, isolated acini are incubated with samples containing CCK (such as plasma extracts or cell culture supernatants). nih.govnih.gov The biological activity of CCK in the sample is determined by measuring the amount of amylase (a digestive enzyme) released from the acini into the incubation medium. nih.gov The amount of amylase released is proportional to the concentration of bioactive CCK. This method is sensitive and specific for measuring functional CCK. nih.gov Researchers have noted that the sensitivity and responsiveness of the acini can decrease with prolonged preincubation, an effect that can be prevented by inhibiting protein synthesis with agents like cycloheximide, thus optimizing the assay for reliable measurements. nih.gov

In Vivo Experimental Paradigms in Rat Models

In vivo studies using rat models are fundamental to understanding the systemic and behavioral effects of the cholecystokinin system. These paradigms allow for the observation of complex biological responses in a whole, living organism.

Behavioral assays are crucial for investigating the role of the CCK system in neuropsychiatric conditions like anxiety. nih.govprotagenic.com The cholecystokinin system, particularly through the CCK-2 receptor, is known to exert complex effects on anxiety. nih.gov

The Elevated Plus Maze (EPM) is a widely validated behavioral test used to assess anxiety-related behavior in rodents. nih.govfrontiersin.org The apparatus consists of two open arms and two enclosed arms, and the test is based on the natural aversion of rats to open, elevated spaces. nih.gov A decrease in the time spent in the open arms is interpreted as anxiogenic-like behavior, while an increase suggests an anxiolytic effect. nih.govnih.gov In studies of the CCK system, the EPM has been used to demonstrate that reducing CCK precursor levels in the brain via antisense technology significantly diminishes anxiety behavior in rats. nih.gov Conversely, blocking the CCK-2 receptor with antagonists has also been shown to reduce anxiety in rats during their initial exposure to the maze. nih.gov

Operant Conditioning tasks are used to study more complex behaviors such as impulsivity and motivation. scielo.org.co While direct studies using Cholecystokinin Precursor (24-32) in operant conditioning paradigms are not extensively detailed, research has correlated behaviors in the EPM with performance in operant tasks. For instance, the time a rat spends in the central area of the EPM has been positively correlated with efficiency and inter-response times in a fixed-interval schedule of reinforcement, suggesting a link between anxiety-related indecisiveness and impulsivity. scielo.org.co

Table 1: Summary of Behavioral Assay Findings in Rat Models

AssayManipulation Related to CCK SystemKey Finding in Rat ModelsReference
Elevated Plus Maze (EPM)Antisense oligodeoxynucleotide against CCK-precursorSignificantly diminished anxiety-like behavior. nih.gov
Elevated Plus Maze (EPM)Administration of a CCK-2 receptor antagonist (Ly225.910)Reduced anxiety on initial test, but this effect was reversed upon re-exposure 24 hours later. nih.gov
Elevated Plus Maze (EPM) & Operant Conditioning (Fixed-Interval Schedule)Correlation analysis of behavior across testsTime spent in the central area of the EPM correlated with impulsivity-related measures in the operant task. scielo.org.co

Cholecystokinin is a primary regulator of digestive processes, and its effects on pancreatic secretion and gastric emptying are well-documented physiological measurements in rat studies. wikipedia.orgfrontiersin.org

Pancreatic Secretion: CCK is a potent stimulator of pancreatic enzyme secretion. frontiersin.orgnih.gov In rats, this effect is studied by measuring the output of digestive enzymes, such as amylase, from the pancreas. nih.gov Research shows that CCK peptides stimulate acinar cells of the pancreas to release a juice rich in these enzymes. wikipedia.orgnih.gov While there are species differences, in rodents, CCK can act directly on pancreatic acinar cells. nih.gov The use of specific CCK-1 receptor antagonists, such as loxiglumide (B1675256), has been shown to block the pancreatic secretory response to CCK, confirming the receptor's mediating role. jpp.krakow.pl Bioassays for CCK have been developed based on its ability to stimulate amylase release from isolated rat pancreatic acini. nih.gov

Gastric Emptying: CCK plays a significant role in digestion by inhibiting gastric emptying, which allows for the slow delivery of food into the small intestine. wikipedia.orgwjgnet.com This action is primarily mediated through the CCK-1 receptor (also known as CCKA). nih.govwjgnet.com Studies in rats have demonstrated that CCK delays the transit of food from the stomach to the duodenum. jci.org The involvement of the CCK-1 receptor has been confirmed in experiments where CCK failed to inhibit gastric emptying in CCK-1 receptor gene knockout rat models. wjgnet.com Furthermore, administration of the CCK-1 receptor antagonist loxiglumide markedly accelerates gastric emptying rates in human studies, a principle that also applies to rat models. nih.gov

Table 2: Physiological Effects of CCK System Modulation in Rats

Physiological MeasurementEffect of CCK StimulationMediating ReceptorEffect of Receptor AntagonistReference
Pancreatic Enzyme SecretionStimulates release of enzymes (e.g., amylase).CCK-1Inhibits secretion. nih.govnih.govjpp.krakow.pl
Gastric EmptyingInhibits/delays emptying.CCK-1Accelerates emptying. nih.govwjgnet.comnih.gov

While specific studies utilizing Positron Emission Tomography (PET) for Cholecystokinin Precursor (24-32) in rats were not prominently found, PET is a powerful in vivo imaging technique used in neuroscience to visualize and quantify biological processes. In principle, PET could be used to map the distribution and density of CCK receptors in the rat brain by employing a radiolabeled ligand specific to these receptors. This would allow researchers to non-invasively study changes in receptor availability or occupancy in response to various stimuli or in different disease models.

Analytical Chemistry Methods for Peptide Identification and Quantification in Rat Biological Samples (e.g., HPLC)

Accurate identification and quantification of peptides like Cholecystokinin Precursor (24-32) in biological samples are essential for research.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique used to separate, identify, and quantify components in a mixture. nih.gov In CCK research, reversed-phase HPLC is commonly used to separate different molecular forms of CCK (e.g., CCK-8, CCK-22, CCK-58) from complex biological matrices like rat brain tissue or blood. nih.govphysiology.org One method described for rat brain samples combined HPLC with electrochemical detection, achieving high analytical recoveries and low variation for quantifying CCK-4 and CCK-8s. nih.gov HPLC is also used to purify synthetic peptides for research use and to isolate endogenous peptides for further characterization by other methods, such as mass spectrometry. nih.gov More advanced methods combine liquid chromatography with tandem mass spectrometry (LC-MS/MS), which provides superior specificity and sensitivity for quantifying specific CCK-derived peptides in various samples. acs.orgresearchgate.net

Table 3: Analytical Methods for CCK Peptide Analysis in Rat Samples

MethodApplication in CCK ResearchSample TypeKey FeaturesReference
HPLC with Electrochemical DetectionQuantification of CCK-4 and CCK-8sRat Brain RegionsSensitive quantitation with high recovery (94-96%). nih.gov
HPLC with RadioimmunoassaySeparation and quantification of different molecular forms of CCK.Rat BloodIdentified CCK-58 as the sole endocrine form in rat blood. physiology.orgphysiology.org
LC-MS/MSHighly specific and sensitive quantification of CCK-derived peptides.Plasma, Cell Culture SupernatantsConsidered a modern alternative to immunoassays, overcoming cross-reactivity issues. acs.orgresearchgate.net

Emerging Research Frontiers and Future Directions for Cholecystokinin Precursor 24 32 Rat Studies

Unraveling the Precise Biological Activity of Cholecystokinin (B1591339) Precursor (24-32) Versus its Processed Forms in Rats

A primary challenge in neuropeptide research is to distinguish the biological effects of precursor fragments from their well-documented, processed counterparts. For the Cholecystokinin (CCK) system, this involves comparing the activity of the (24-32) precursor fragment, V-9-M, against mature peptides like CCK-8.

Early research has established that the CCK gene is expressed as pro-CCK in the fetal rat brain, but the post-translational processing into bioactive forms matures gradually after birth, highlighting that the regulation of active CCK is largely controlled at the post-translational level. nih.govsci-hub.box This developmental lag suggests that precursor forms may have distinct roles during neurodevelopment.

Studies on the V-9-M fragment have revealed that it possesses intrinsic neuropharmacological properties. Research in rats has shown that V-9-M can influence memory processes. targetmol.com Furthermore, the peptide can be released from rat brain slices, specifically from the cerebral cortex, in a calcium-dependent manner, which is a hallmark of a potential neurotransmitter or neuromodulator. targetmol.com

However, a direct and comprehensive comparison of the biological potency and spectrum of activity of the (24-32) precursor with major processed forms like CCK-8 and CCK-58 in various rat physiological systems remains a critical gap. Future research must focus on head-to-head comparative studies to determine if the precursor fragment mimics, opposes, or modulates the classical effects of CCK on satiety, pancreatic secretion, and anxiety. wikipedia.orgnih.gov

Table 1: Comparison of Known Features of CCK Forms in Rats

Feature Cholecystokinin Precursor (24-32) (V-9-M) Processed CCK (e.g., CCK-8)
Primary Function Putative neuromodulator, effects on memory targetmol.com Satiety signaling, pancreatic secretion, gallbladder contraction, neurotransmission wikipedia.orgnih.gov
Release Mechanism Calcium-dependent release from cerebral cortex slices targetmol.com Released from I-cells in the duodenum in response to food; released from neurons wikipedia.orgnih.gov
Receptor Affinity Very low affinity for CCK₂ receptors medchemexpress.com High affinity for CCK₁ and CCK₂ receptors nih.gov

| State of Research | Emerging, biological role not fully clear mybiosource.com | Extensively studied and well-characterized |

This table is interactive. Click on the headers to sort.

Investigating Novel Receptor Interactions or Modulatory Roles in Rat Physiology

The classical effects of processed CCK are mediated through two G protein-coupled receptors: the CCK₁ (or CCK-A) receptor, found primarily in the periphery on pancreatic acinar cells and vagal afferents, and the CCK₂ (or CCK-B) receptor, which is widespread in the brain. wikipedia.orgnih.govguidetopharmacology.org A key question is whether the Cholecystokinin Precursor (24-32) interacts with these known receptors or acts through novel targets.

Available data indicates that the V-9-M fragment has a very low affinity for rat brain CCK₂ receptors, with a reported IC₅₀ value of 1812.5 nM, suggesting it is not a potent ligand for this receptor subtype. medchemexpress.com This finding opens up several exciting possibilities that are ripe for investigation:

Novel Receptor Targets: The precursor fragment may bind to a yet-unidentified receptor. The search for novel G protein-coupled receptors or other cell-surface proteins that are specifically activated by pro-CCK fragments is a significant area for future research.

Allosteric Modulation: The fragment may not act as a primary agonist but as an allosteric modulator of CCK receptors. Positive or negative allosteric modulators can fine-tune the response to the primary ligand (e.g., CCK-8), enhancing or dampening its signal without occupying the main binding site. nih.govfrontiersin.orgmdpi.com This could represent a sophisticated layer of physiological regulation.

Receptor Heterodimerization: The fragment could influence CCK signaling by modulating the formation or function of receptor heterodimers (e.g., CCK₁/CCK₂ or CCK receptors with other GPCRs like dopamine (B1211576) receptors).

Future studies will need to employ comprehensive binding assays and functional screens using rat tissues or cell lines expressing rat receptors to systematically test these hypotheses and map the specific molecular interactions of the (24-32) precursor.

Advanced In Vivo Imaging of Cholecystokinin Precursor (24-32) Dynamics in Rat Brain and Gut

To fully understand the physiological role of the Cholecystokinin Precursor (24-32), it is essential to visualize its release, diffusion, and target engagement in real-time within a living rat. Advanced in vivo imaging techniques offer a powerful toolkit for this purpose, although their application to this specific precursor fragment is still in its infancy.

Positron Emission Tomography (PET): Developing a specific radiolabeled ligand for the (24-32) precursor would enable whole-brain and gut imaging of its distribution and binding sites. While PET is used extensively in animal models for other targets, a dedicated tracer for this precursor fragment has not yet been developed. mdpi.com

Fluorescent Labeling and Intravital Microscopy: Synthesizing a fluorescently tagged version of the (24-32) peptide could allow for high-resolution imaging of its release and diffusion in accessible areas like the brain surface or exteriorized intestine using techniques like two-photon microscopy.

Functional Magnetic Resonance Imaging (fMRI): While fMRI does not track the molecule directly, it can map the neural activity in the rat brain in response to the administration of the (24-32) precursor. This can help identify the specific brain circuits modulated by the fragment. mdpi.com

These advanced imaging approaches will be crucial to move from static measurements to a dynamic understanding of where and when this precursor fragment acts in rat physiology.

Applications of Omics Technologies (e.g., Proteomics, Metabolomics) to Cholecystokinin Precursor (24-32) Research in Rats

Omics technologies provide a global, unbiased view of the molecular changes occurring within a cell or tissue, making them ideal for discovering the downstream effects of a specific signaling molecule. Applying proteomics and metabolomics to the study of the Cholecystokinin Precursor (24-32) in rats can uncover its functional pathways without a priori assumptions.

While integrated proteomics and metabolomics have been used in rats to investigate complex conditions like brain injury or stress, their specific application to dissect the signaling of a single neuropeptide precursor is an emerging field. sci-hub.boxnih.gov Neuropeptidomics, a specialized branch of proteomics, is particularly well-suited for studying the processing of neuropeptide precursors and has been applied in mouse models of obesity. oup.com

Future research directions in rats could include:

Differential Proteomics: Comparing the proteome of rat brain or gut tissue before and after treatment with the (24-32) precursor to identify changes in protein expression related to its signaling cascade.

Metabolomic Profiling: Analyzing the metabolic fingerprint of target tissues to see how the precursor fragment alters cellular metabolism, which could reveal its role in energy homeostasis or neuronal function.

Integrated Multi-Omics Analysis: Combining genomics, transcriptomics, proteomics, and metabolomics data from rat models can provide a comprehensive view of the precursor's mechanism of action, from gene regulation to functional output. oup.com

Table 2: Potential Omics Applications for CCK Precursor (24-32) Research in Rats

Omics Technology Research Question Potential Outcome
Proteomics What proteins are up/down-regulated by the precursor? Identification of novel downstream signaling pathways and effector proteins.
Metabolomics How does the precursor alter the metabolic state of target cells? Elucidation of roles in energy balance, neurotransmitter synthesis, or other metabolic processes.
Neuropeptidomics How does the level of the (24-32) fragment change relative to other CCK forms in different physiological states? Understanding the regulation of pro-CCK processing and the relative importance of different fragments. oup.com

| Transcriptomics (RNA-Seq) | What genes are transcribed in response to precursor signaling? | Revealing the transcriptional programs activated by the precursor, pointing to long-term effects. nih.gov |

This table is interactive. Click on the headers to sort.

Refinement of Animal Models for Specific Functional Interrogations

The development of sophisticated animal models is paramount to isolating the specific function of the Cholecystokinin Precursor (24-32). While general rat models of dementia, pain, or pancreatitis exist, refining these models to specifically interrogate the CCK system at the precursor level is a key future direction. nih.govdovepress.comoup.com

One of the most promising strategies involves manipulating the enzymes responsible for processing pro-cholecystokinin. The prohormone convertases (PCs), such as PC1/3 and PC2, are critical endoproteases that cleave pro-peptides into their mature forms. researchgate.netresearchgate.net Studies in knockout mice have already shown that deleting these enzymes alters the levels of processed CCK. nih.gov

Future refinements in rat models could include:

Prohormone Convertase Knockout/Knockdown Rats: Creating rat models with genetic deletion or RNAi-mediated knockdown of specific convertases (like PC1 or PC2) in CCK-expressing tissues. nih.gov These models would likely accumulate precursor fragments, including the (24-32) peptide, allowing for the study of their physiological effects in the absence of fully processed CCK.

Site-Specific Mutagenesis: Developing knock-in rat models where the cleavage sites on the pro-CCK molecule flanking the (24-32) sequence are mutated. This would prevent its excision, allowing researchers to study the function of the larger, unprocessed prohormone.

Region-Specific Viral Vector Delivery: Using viral vectors to overexpress or silence the (24-32) fragment in specific brain regions (e.g., the hippocampus or hypothalamus) or in the gut to probe its localized functions with high precision.

These advanced animal models will be indispensable for moving beyond pharmacological administration and uncovering the true endogenous roles of the Cholecystokinin Precursor (24-32) in rat physiology.

Q & A

Q. What are the primary tissues expressing Cholecystokinin Precursor (24-32) (rat) mRNA, and how does this inform experimental model selection?

Cholecystokinin Precursor (24-32) (rat) mRNA is expressed in the heart, lung, kidney, brain, and gastrointestinal tract, with identical nucleotide sequences across tissues . This suggests conserved post-translational processing mechanisms. Researchers should select tissues based on the study focus: e.g., brain for neuroactive effects or gastrointestinal tissues for digestive functions. Northern blot analysis and RT-PCR protocols from Funakoshi et al. (1994) are recommended for mRNA detection .

Q. What methodological considerations are critical for handling and solubilizing Cholecystokinin Precursor (24-32) (rat) in vitro?

The peptide (C42H69N9O14S, MW 956.11) is soluble in DMSO at 100 mg/mL (104.59 mM) but may require sonication for full dissolution . Stability tests under varying pH and temperature conditions are essential, as structural integrity impacts receptor binding . Aliquot storage at -20°C in anhydrous conditions prevents degradation.

Q. How can researchers validate the specificity of antibodies targeting Cholecystokinin Precursor (24-32) (rat) in immunohistochemistry?

Use blocking peptides in control experiments to confirm antibody specificity. For example, pre-incubate antibodies with excess Cholecystokinin Precursor (24-32) (rat) to assess non-specific binding . Include tissue-negative controls (e.g., tissues lacking mRNA expression) and reference validated protocols from studies like Funakoshi et al. (1994) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported neuroactive effects of Cholecystokinin Precursor (24-32) (rat)?

Discrepancies in sedative vs. excitatory effects may arise from dose-dependent responses or tissue-specific receptor activation. For example, Beinfeld et al. (1985) reported sedative actions at lower doses (0.1–1 µg/kg), while higher doses may activate CCK2R receptors linked to anxiety . Employ dose-response curves and receptor knockout models to isolate mechanisms. Parallel assays (e.g., ELISA for peptide levels and electrophysiology for neuronal activity) enhance data robustness .

Q. How does tissue-specific post-translational processing of Cholecystokinin Precursor (24-32) (rat) influence its functional diversity?

While the precursor mRNA is identical across tissues, proteolytic cleavage varies, generating bioactive fragments like CCK-8 or CCK-4 . Use mass spectrometry to characterize tissue-specific peptide profiles and in situ hybridization to map processing enzymes (e.g., prohormone convertases). Compare outputs in brain vs. intestinal tissues to link processing to function .

Q. What advanced techniques elucidate the interaction between Cholecystokinin Precursor (24-32) (rat) and CCK receptors in dynamic cellular environments?

Surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) can quantify binding kinetics to CCK1R/CCK2R . For real-time signaling analysis, use calcium imaging in HEK293 cells transfected with receptor plasmids. Pair with siRNA knockdown to confirm receptor-specific pathways .

Q. How can researchers model the peptide’s role in memory modulation while controlling for confounding variables?

To study memory effects, employ Morris water maze or fear conditioning assays in rats, with intra-accumbens injections of Cholecystokinin Precursor (24-32) (rat) . Control for stress-induced CCK release by monitoring corticosterone levels. Use microdialysis to correlate peptide concentrations with dopamine efflux in the nucleus accumbens .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-dependent effects in CCK precursor studies?

Use nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC50 values. For small sample sizes, apply Bayesian hierarchical models to account for inter-animal variability . Report effect sizes (Cohen’s d) and confidence intervals to enhance reproducibility .

Q. How should researchers address batch variability in synthetic Cholecystokinin Precursor (24-32) (rat)?

Require certificates of analysis (CoA) from suppliers detailing purity (≥95%), HPLC traces, and mass spectrometry validation . Perform in-house MALDI-TOF MS to verify molecular weight (956.11 Da) and amino acid sequencing (VPVEAVDPM) .

Q. What in vivo and in vitro models best replicate human CCK signaling pathways for translational research?

Use rat primary acinar cells for pancreatic studies or SH-SY5Y neuronal cells for neuroactive assays . For in vivo relevance, the Donor Rat Model of pancreatitis demonstrates CCK-mediated MAP kinase activation . Cross-validate findings with human organoids expressing CCK receptors .

Data Interpretation and Replication

Q. How can conflicting data on CCK precursor’s role in inflammation be reconciled?

Context-dependent effects (pro- vs. anti-inflammatory) may stem from differential receptor expression (CCK1R in macrophages vs. CCK2R in neurons) . Use single-cell RNA sequencing to map receptor distribution in inflamed tissues and CRISPR-Cas9 to knockout specific receptors .

Q. What steps ensure reproducibility in electrophysiological studies of CCK precursor effects?

Standardize recording conditions (e.g., 32°C, artificial cerebrospinal fluid pH 7.4) and include sham-operated controls. Share raw traces and analysis code via repositories like Zenodo . Reference methodologies from Vickroy & Bianchi (1989) for dopamine efflux assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.